
1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene
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Overview
Description
1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene is an organic compound that belongs to the class of ethers It is characterized by the presence of a methoxy group attached to a benzene ring, along with two phenylethoxy groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl chloride with 2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylethoxy groups can be reduced to form the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-phenylethanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene is an organic compound featuring a central benzene ring with a methoxy group at the para position and a bis(2-phenylethoxy)methyl group attached. It has a molecular weight of approximately 392.49 g/mol and a molecular formula of C24H26O3. Research indicates that similar compounds exhibit various biological activities.
Potential Applications
This compound and its related compounds have potential applications in pharmaceuticals due to their biological activity. It can also be utilized in the production of specialty chemicals and materials within the industry.
Scientific Research
This compound has applications in scientific research, including:
- Chemistry It serves as a building block in synthesizing complex organic molecules.
- Biology It is investigated for its potential biological activity and interactions with biomolecules.
- Medicine It is explored for potential therapeutic properties and as a precursor in synthesizing pharmaceutical compounds.
Studies on similar compounds suggest that this compound may interact with various biological targets. The methoxy and phenylethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Antimicrobial and Anticancer Studies of 2MBI Derivatives
Antimicrobial activity findings revealed that compound N1 (MIC = 1.27, 2.54, 1.27 µM) exhibited significant antimicrobial effects against tested strains, i.e. Gram-positive, Gram-negative (bacterial) and fungal strains . The anticancer screening results demonstrated that compounds sa N9 , N18 (IC 50= 5.85, 4.53 µM) were the most potent compounds against cancer cell line (HCT116) even more than 5-FU, the standard drug (IC 50= 9.99 µM) .
Mechanism of Action
The mechanism of action of 1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The methoxy and phenylethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Bis(2-phenylethoxy)methyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-(Bis(2-phenylethoxy)methyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-(Bis(2-phenylethoxy)methyl)-4-chlorobenzene: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity
Biological Activity
1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene is a compound that has garnered interest for its potential biological activities. This article reviews its biological properties, including antioxidant, antiproliferative, and antibacterial activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy group and two phenylethoxy substituents, which contribute to its lipophilicity and potential biological interactions. The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of the phenolic groups to donate hydrogen atoms or electrons, neutralizing free radicals.
Table 1: Antioxidant Activity Comparison
Antiproliferative Activity
The antiproliferative effects of the compound have been studied in various cancer cell lines. The most notable findings suggest that it exhibits selective cytotoxicity towards certain cancer cells.
Case Study: MCF-7 Cell Line
In a study evaluating various derivatives with methoxy and hydroxy substitutions, compounds with similar structures demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line.
- IC50 Values :
- Compound A: 3.1 µM
- Compound B: 2.2 µM
These results indicate a promising potential for further development in cancer therapy .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Antibacterial Activity
The antibacterial properties of the compound have also been investigated. Preliminary studies suggest effectiveness against Gram-positive bacteria.
Table 3: Antibacterial Activity
The biological activities of this compound are believed to involve multiple mechanisms:
- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS).
- Antiproliferative Mechanism : Induction of apoptosis in cancer cells.
- Antibacterial Mechanism : Disruption of bacterial cell membranes.
Properties
CAS No. |
94134-42-6 |
---|---|
Molecular Formula |
C24H26O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[bis(2-phenylethoxy)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C24H26O3/c1-25-23-14-12-22(13-15-23)24(26-18-16-20-8-4-2-5-9-20)27-19-17-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 |
InChI Key |
MCHNHTONQUYDHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(OCCC2=CC=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
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